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Compound of Interest

Compound Name:
4-(Chloromethyl)pyridine

hydrochloride

Cat. No.: B042278 Get Quote

An In-depth Technical Guide to the Spectral Analysis of 4-(Chloromethyl)pyridine
Hydrochloride

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-
(chloromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The

document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectral Data Summary
The following tables summarize the key spectral data for 4-(chloromethyl)pyridine
hydrochloride, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.7 Doublet 2H
Protons ortho to

Nitrogen

~7.8 Doublet 2H
Protons meta to

Nitrogen

~4.9 Singlet 2H
Methylene protons (-

CH₂Cl)

Note: Solvent can cause slight variations in chemical shifts. Common solvents for this

compound include DMSO-d₆ or D₂O.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~150 Carbon atoms ortho to Nitrogen

~145 Carbon atom para to Nitrogen

~125 Carbon atoms meta to Nitrogen

~45 Methylene carbon (-CH₂Cl)

Note: These are approximate values and can vary based on the solvent and experimental

conditions.[1][2][3]

Table 3: IR Spectral Data
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Frequency (cm⁻¹) Intensity Assignment

~3000-2800 Medium
C-H stretch (aromatic and

aliphatic)

~1640 Strong C=N stretch (pyridinium ring)

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1420 Medium CH₂ scissoring

~1220 Medium C-H in-plane bending

~800 Strong C-H out-of-plane bending

~750 Strong C-Cl stretch

Note: The IR spectrum is typically acquired on a solid sample using KBr pellet or ATR methods.

[1][4]

Table 4: Mass Spectrometry Data
m/z Interpretation

127/129

[M]+, Molecular ion of 4-(chloromethyl)pyridine

(free base) showing isotopic pattern for one

chlorine atom.

92 [M-Cl]+, Loss of chlorine radical

78 Pyridine fragment

Note: Mass spectrometry is performed on the free base, 4-(chloromethyl)pyridine, as the

hydrochloride salt is not volatile.[5][6]

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are

intended as a guide and may require optimization based on the specific instrumentation used.

NMR Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure

and purity.

Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of 4-(chloromethyl)pyridine hydrochloride.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O,

or CD₃OD) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Instrumentation:

A standard NMR spectrometer (e.g., 300 MHz or higher) is required.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans are typically sufficient.

Relaxation Delay (D1): 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Reference: The residual solvent peak is used for calibration.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 512-2048 scans are generally needed due to the lower natural

abundance of ¹³C.

Relaxation Delay (D1): 2-5 seconds.
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Spectral Width: 0 to 200 ppm.

Reference: The solvent peak is used for calibration.

IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation:

Grind 1-2 mg of 4-(chloromethyl)pyridine hydrochloride with approximately 100-200

mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and

pestle.[7]

The mixture should be a fine, homogeneous powder.

Transfer the powder to a pellet die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.[7]

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder prior to sample analysis.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - GC-MS):
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Sample Preparation:

Prepare a dilute solution (e.g., 1 mg/mL) of 4-(chloromethyl)pyridine hydrochloride in a

volatile solvent such as methanol or dichloromethane. The analysis will detect the free

base form.

Instrumentation:

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron

ionization (EI) source is commonly used.

GC Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium.

Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then

ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic

distribution for chlorine (³⁵Cl and ³⁷Cl) should be observed.[8]

Visualization of Analytical Workflow
The following diagram illustrates the logical relationship between the spectroscopic techniques

and the structural information they provide for 4-(chloromethyl)pyridine hydrochloride.
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Caption: Workflow for the structural elucidation of 4-(chloromethyl)pyridine hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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